3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide - 921550-23-4

3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Catalog Number: EVT-3144493
CAS Number: 921550-23-4
Molecular Formula: C19H13FN2O3S
Molecular Weight: 368.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide, also known as TAK-632, is a potent inhibitor of necroptosis. It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. [] Research efforts focused on optimizing TAK-632 to generate more potent and selective inhibitors targeting specifically RIPK3. []

Relevance: TAK-632 shares a core benzo[d]thiazol-2-yl moiety with 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. Both compounds feature a benzamide group attached to the thiazole ring, although the substituents and their positions on the benzamide and thiazole rings differ. This structural similarity suggests they might exhibit similar binding properties to certain targets, despite having different biological activities.

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (Compound 4d)

Compound Description: 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, denoted as compound 4d in the research, displays significant inhibitory activity against wild type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and various tumor cell lines (A431, A549, MCF-7, and NCI-H1975). [] It exhibits greater antiproliferative activity than Gefitinib, induces apoptosis in MCF-7 cells, and causes cell cycle arrest at the G2/M phase. []

Relevance: Compound 4d shares a core 3-fluorobenzamide moiety with 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. While the main compound incorporates a thiazole ring linked to a benzofuran group, compound 4d features a quinazolinone system connected through a methoxyphenyl linker. The presence of the identical 3-fluorobenzamide in both molecules points towards potential similarities in their binding affinities and interactions with specific targets.

(E)-N-(5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide

Compound Description: (E)-N-(5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide is a benzamide-thiazolyl-chalcone compound that demonstrated strong antiproliferative activity against breast (MCF-7) and colon cancer cell lines. [] This compound showed an inhibition rate reaching 88.56% against MCF-7 and 84.36% against colon cancer cells with IC50 values of 44.00 μM and 58.88 μM, respectively. []

Relevance: Both (E)-N-(5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide and 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide belong to the benzamide-thiazole class of compounds, indicating a potential for shared pharmacological properties. Both feature a benzamide group attached to a thiazole ring.

(E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives

Compound Description: A series of (E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives were synthesized and investigated for their lipoxygenase (LOX) inhibitory activity. [] These compounds demonstrated varying lengths, ranging from 15 to 20 Å, and exhibited inhibitory activity against soybean lipoxygenase (sLOX) 1b, with IC50 values between 2.5 μM and 165 μM. []

Relevance: The (E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives share the thiazole-2-yl-benzamide core structure with 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. This structural similarity suggests potential similarities in their binding characteristics and interactions with certain targets, particularly those involving the thiazole and benzamide moieties.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, identified as compound 15 in the research, acts as an inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ) ligand-binding domain (LBD). [] This compound binds to RORγ-LBD with nanomolar potency, disrupting its interaction with a peptide from steroid receptor coactivator 1 and inhibiting the release of IL-17 from human TH17 cells. []

Relevance: Though belonging to a different chemical class, compound 15 shares the 2-chloro-6-fluorobenzamide moiety with 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. This shared element suggests a potential for similar binding characteristics with specific targets. While the main compound features a thiazole ring linked to a benzofuran group, compound 15 incorporates a benzoxazepine ring system. Despite the differing core structures, the presence of the 2-chloro-6-fluorobenzamide motif hints at possible commonalities in their binding interactions.

4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride (S14506)

Compound Description: 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride, designated as S14506, displays cytotoxic activity against neuroblastoma SH-SY5Y cancer cells and exhibits agonistic activity towards the 5-HT1A receptor. [] It also exhibits antagonistic activity against the Akt pathway, potentially contributing to its cytotoxic properties. []

Relevance: S14506 and 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide both contain a fluorobenzamide structural motif. While the exact position of the fluorine atom and the overall structure differ, this shared feature could potentially influence their binding interactions with specific targets.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437, 8h)

Compound Description: N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide, also known as LUF5437 (8h), is a potent and selective adenosine A1 receptor antagonist with a Ki value of 7 nM. [] It belongs to the thiadiazolobenzamide series of compounds designed as adenosine antagonists. []

Relevance: LUF5437 (8h) and 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide both contain a benzamide group directly attached to a heterocyclic ring system. While the heterocycles differ (thiadiazole in LUF5437 vs. thiazole in the main compound), this shared structural feature suggests a possible influence on their binding characteristics and interactions with specific targets, particularly those involving the benzamide moiety.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417, 8e)

Compound Description: N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide, also known as LUF5417 (8e), is a selective adenosine A3 receptor antagonist with a Ki value of 82 nM. [] It belongs to the same thiadiazolobenzamide series of compounds as LUF5437 (8h), designed as adenosine antagonists. []

Relevance: Similar to LUF5437 (8h), LUF5417 (8e) and 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide share the benzamide group linked to a heterocyclic system, emphasizing the potential significance of this structural feature in their binding interactions with specific targets.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472, 8m)

Compound Description: N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide, also known as VUF5472 (8m), is a highly selective adenosine A1 receptor antagonist with a Ki value of 20 nM. [] This compound was developed as part of research exploring the impact of replacing the benzamide ring in the thiadiazolobenzamide series with cyclohexane derivatives. []

Relevance: VUF5472 (8m), while lacking a benzamide ring, offers valuable insights into the structure-activity relationship of adenosine receptor antagonists related to 3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide. The presence of the thiadiazole ring, similar to LUF5437 (8h) and LUF5417 (8e), further highlights the potential importance of this heterocyclic system in adenosine receptor binding.

Properties

CAS Number

921550-23-4

Product Name

3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

IUPAC Name

3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.38

InChI

InChI=1S/C19H13FN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23)

InChI Key

WJWMOGXJEAQYMG-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.